2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide
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Overview
Description
2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide is a synthetic organic compound characterized by its complex structure, which includes an ethylsulfonyl group, a nitrophenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced through nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Ethylsulfonyl Group Addition: The ethylsulfonyl group can be added via sulfonation, where the phenyl ring is treated with ethylsulfonyl chloride in the presence of a base such as pyridine.
Acetamide Formation: The final step involves the formation of the acetamide linkage, which can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the ethylsulfonyl group.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Halogenation can be carried out using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of halogen or alkyl groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting bacterial or fungal infections due to its structural similarity to known bioactive thiazole derivatives.
Materials Science: The compound could be used in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It may be utilized as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, inhibiting their function or altering their activity. The nitrophenyl and thiazole moieties are likely involved in binding to the active sites of target proteins, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-(4-nitrophenyl)thiazole: Similar in structure but lacks the ethylsulfonyl and acetamide groups.
4-(ethylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide: Similar but with variations in the substituents on the aromatic rings.
Uniqueness
The presence of both the ethylsulfonyl and nitrophenyl groups, along with the thiazole ring, makes 2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide unique. These functional groups contribute to its potential reactivity and applications, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-2-29(26,27)16-9-3-13(4-10-16)11-18(23)21-19-20-17(12-28-19)14-5-7-15(8-6-14)22(24)25/h3-10,12H,2,11H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBJVMQVVIYURW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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